molecular formula C22H19N3O2 B5693451 4-methoxy-N-(6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide

4-methoxy-N-(6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide

Cat. No.: B5693451
M. Wt: 357.4 g/mol
InChI Key: FRRHXRVATALPFB-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-methoxy-N-(6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide typically involves the condensation of 2-aminopyridines with α-bromoketones under specific conditions. One method involves using microwave irradiation to facilitate the reaction, which is solvent- and catalyst-free, making it an environmentally friendly approach . The reaction conditions are mild, and the process is efficient, yielding high purity products.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Halogenation reactions, where bromine or iodine is introduced, are common.

Scientific Research Applications

4-methoxy-N-(6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methoxy-N-(6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The imidazo[1,2-a]pyridine core is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of certain biological processes, making it a potential candidate for drug development .

Comparison with Similar Compounds

Similar compounds include:

These compounds share the imidazo[1,2-a]pyridine core but differ in their substituents, which can significantly affect their chemical properties and biological activities

Properties

IUPAC Name

4-methoxy-N-(6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O2/c1-15-8-13-19-23-20(16-6-4-3-5-7-16)21(25(19)14-15)24-22(26)17-9-11-18(27-2)12-10-17/h3-14H,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRRHXRVATALPFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=C2NC(=O)C3=CC=C(C=C3)OC)C4=CC=CC=C4)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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